molecular formula C11H16N2O3S B14842645 4-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide

4-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide

Cat. No.: B14842645
M. Wt: 256.32 g/mol
InChI Key: ZNYMFQLSXJLZGS-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their sulfur-nitrogen bonds . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a pyridine ring.

Preparation Methods

The synthesis of 4-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide can be achieved through various synthetic routes. One common method involves the oxidative coupling of thiols and amines, which is a highly efficient and environmentally friendly process . This method does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation.

Industrial production methods often involve the use of sulfonyl chlorides and amines in the presence of organic or inorganic bases . The reaction conditions typically include moderate temperatures and the use of solvents such as dichloromethane or toluene.

Chemical Reactions Analysis

4-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyridine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Major products formed from these reactions include sulfonic acids, sulfinamides, and substituted pyridines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway in bacteria . This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other molecular targets, depending on its specific structure and functional groups.

Comparison with Similar Compounds

4-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide can be compared with other sulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its cyclopropoxy and isopropyl groups contribute to its stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

4-cyclopropyloxy-2-propan-2-ylpyridine-3-sulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-7(2)10-11(17(12,14)15)9(5-6-13-10)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,12,14,15)

InChI Key

ZNYMFQLSXJLZGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1S(=O)(=O)N)OC2CC2

Origin of Product

United States

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